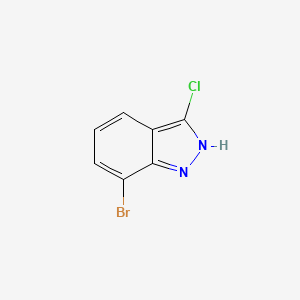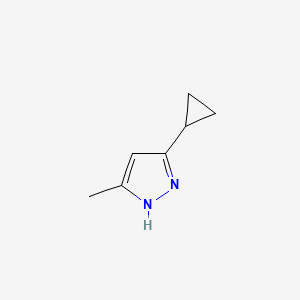![molecular formula C11H14F3N B1521888 2-Metil-1-[4-(trifluorometil)fenil]propan-1-amina CAS No. 1173241-51-4](/img/structure/B1521888.png)
2-Metil-1-[4-(trifluorometil)fenil]propan-1-amina
Descripción general
Descripción
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
El grupo trifluorometilo es un importante farmacóforo en el diseño de fármacos debido a sus propiedades de lipofilicidad y mejora de la biodisponibilidad. Compuestos como la fluoxetina, que comparten una estructura similar a la 2-Metil-1-[4-(trifluorometil)fenil]propan-1-amina, son conocidos por bloquear la recaptación de serotonina, jugando un papel crucial en el tratamiento de la depresión .
Síntesis orgánica
En química orgánica, el grupo trifluorometilo se puede utilizar para modificar las propiedades químicas de las moléculas, como aumentar su estabilidad metabólica. Esto convierte a la this compound en un intermedio valioso en la síntesis de moléculas más complejas .
Agroquímicos
Los compuestos que contienen flúor son frecuentes en los agroquímicos debido a su mayor actividad biológica. El grupo trifluorometilo en la this compound podría utilizarse para desarrollar nuevos pesticidas o herbicidas con mayor eficacia .
Ciencia de los materiales
Las propiedades electrónicas únicas del grupo trifluorometilo pueden explotarse en la ciencia de los materiales, particularmente en el desarrollo de polímeros y recubrimientos avanzados que requieren características superficiales específicas .
Catálisis
Los compuestos trifluorometilados se utilizan a menudo como ligandos en la catálisis para influir en el resultado de las reacciones químicas. Pueden ayudar a crear catalizadores más eficientes y selectivos .
Investigación en neurociencia
Dada su similitud estructural con los fármacos activos conocidos del sistema nervioso central (SNC), la this compound podría utilizarse en la investigación en neurociencia para estudiar los sistemas de neurotransmisores y los trastornos del SNC .
Agentes de imagenología
Las propiedades del grupo trifluorometilo lo hacen adecuado para desarrollar agentes de imagenología utilizados en varios diagnósticos médicos, incluida la resonancia magnética (RM) y la tomografía por emisión de positrones (PET) .
Ciencia ambiental
La investigación sobre el destino ambiental de los compuestos fluorados, incluidos los que contienen grupos trifluorometilo, es crucial para comprender su impacto a largo plazo en los ecosistemas y para el desarrollo de alternativas biodegradables .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is the serotonin reuptake transporter protein, which is located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine interacts with its target by blocking the reuptake of serotonin . This action prevents the reabsorption of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels then stimulate the postsynaptic receptors, leading to enhanced serotonergic neurotransmission.
Biochemical Pathways
The action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine primarily affects the serotonergic pathway . By blocking the reuptake of serotonin, it enhances the effect of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction in anxiety and depressive symptoms.
Pharmacokinetics
Like other similar compounds, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine’s action include increased serotonergic neurotransmission, which can lead to mood elevation and reduction in anxiety and depressive symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or diminish its effects . Additionally, individual factors such as genetic variations in the serotonin transporter protein can also influence its efficacy .
Propiedades
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRFQVTVOTIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173241-51-4 | |
| Record name | 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
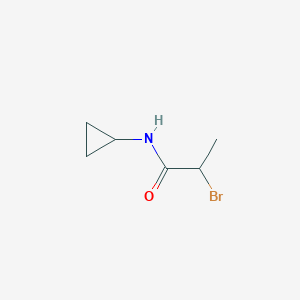


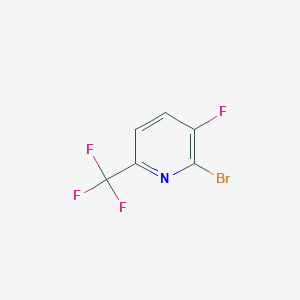
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)

![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
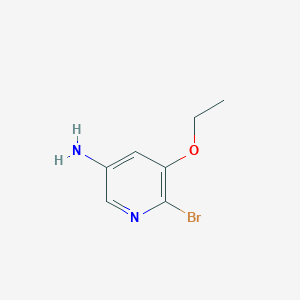

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
